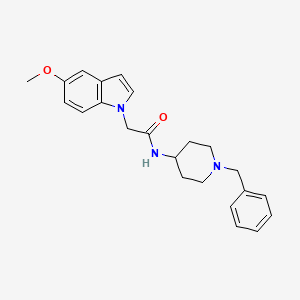

N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C23H27N3O2 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C23H27N3O2/c1-28-21-7-8-22-19(15-21)9-14-26(22)17-23(27)24-20-10-12-25(13-11-20)16-18-5-3-2-4-6-18/h2-9,14-15,20H,10-13,16-17H2,1H3,(H,24,27) |

InChI Key |

NQIQFOHPAOCHIK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Indole N-Alkylation and Carboxylation

The synthesis of 2-(5-methoxy-1H-indol-1-yl)acetic acid begins with the N-alkylation of 5-methoxy-1H-indole. A modified Mitsunobu reaction or base-mediated alkylation using ethyl bromoacetate is commonly employed. For example, in analogous syntheses, ethyl bromoacetate reacts with indole derivatives in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C to yield ethyl 2-(5-methoxy-1H-indol-1-yl)acetate. Subsequent saponification with sodium hydroxide (NaOH) in methanol/water hydrolyzes the ester to the carboxylic acid.

Key Data:

-

Purification : Column chromatography (ethyl acetate/hexane, 3:7) for the ester; acid precipitation for the carboxylic acid.

Synthesis of 1-Benzyl-4-Aminopiperidine

Piperidine Benzylation and Amine Protection

1-Benzyl-4-aminopiperidine is synthesized via reductive amination of 4-piperidone. Benzylamine reacts with 4-piperidone in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (acetic acid) to afford 1-benzyl-4-piperidinamine. Alternatively, Boc-protection strategies are utilized to safeguard the amine during subsequent reactions, followed by deprotection using trifluoroacetic acid (TFA).

Key Data:

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 2-(5-methoxy-1H-indol-1-yl)acetic acid with 1-benzyl-4-aminopiperidine. A carbodiimide reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed with N-hydroxysuccinimide (NHS) to activate the carboxylic acid. Reactions are conducted in anhydrous dichloromethane (DCM) or DMF at 0–25°C.

Example Protocol:

-

Dissolve 2-(5-methoxy-1H-indol-1-yl)acetic acid (1.0 equiv) in DCM.

-

Add EDC (1.2 equiv), NHS (1.1 equiv), and stir at 0°C for 30 minutes.

-

Introduce 1-benzyl-4-aminopiperidine (1.0 equiv) and stir at room temperature for 12 hours.

-

Wash with brine, dry over Na₂SO₄, and purify via flash chromatography (ethyl acetate/methanol, 9:1).

Key Data:

Mixed Anhydride Method

For scale-up synthesis, the mixed anhydride method using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) offers improved reproducibility. This method minimizes racemization and side reactions.

Alternative Routes and Optimization

One-Pot Alkylation-Coupling Approach

A streamlined one-pot procedure avoids isolating the carboxylic acid intermediate. Ethyl 2-(5-methoxy-1H-indol-1-yl)acetate is hydrolyzed in situ with NaOH, followed by direct coupling with 1-benzyl-4-aminopiperidine using HBTU as the coupling agent.

Key Data:

Solid-Phase Synthesis

Patent literature describes solid-phase techniques for analogous acetamides, where the piperidine amine is immobilized on Wang resin. After coupling with the indole-acetic acid derivative, cleavage with TFA yields the target compound.

Challenges and Mitigation Strategies

-

Regioselectivity in Indole Alkylation : N-alkylation must compete with C3 electrophilic substitution. Using bulky bases (e.g., LDA) or low temperatures (−78°C) suppresses undesired C3 adducts.

-

Amine Protection-Deprotection : Boc-protected amines require careful TFA treatment to prevent indole degradation.

-

Purification Complexity : Silica gel chromatography with gradient elution (ethyl acetate → methanol) effectively separates the target amide from unreacted starting materials.

Analytical Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole ring.

Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Reduced acetamide derivatives.

Substitution Products: Functionalized benzyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide exhibit antimicrobial activity. For instance, studies have shown that derivatives of indole and piperidine structures demonstrate significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties, particularly against human cancer cell lines. The presence of the indole moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells. Notably, some derivatives have shown IC50 values lower than standard chemotherapeutics, indicating superior potency.

Synthesis and Characterization

The synthesis of N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the piperidine ring : This is achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

- Indole modification : The introduction of the methoxy group at the 5-position can be accomplished via electrophilic substitution reactions.

- Final coupling reaction : The piperidine derivative is then coupled with the modified indole to yield the final product.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 2.54 µM against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .

Anticancer Screening

In another study, derivatives similar to N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide were tested against various cancer cell lines, revealing that some compounds had IC50 values as low as 4.12 µM, outperforming established chemotherapeutics like 5-fluorouracil .

Comparative Data Table

Mechanism of Action

The mechanism of action of “N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide” involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety may interact with serotonin receptors, while the piperidine ring could influence neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indole and Acetamide Moieties

Methoxyindole Derivatives

- Melatonin (CAS: 73-31-4) : A naturally occurring hormone with the structure N-[2-(5-methoxyindol-3-yl)ethyl]acetamide. Unlike the target compound, melatonin lacks the piperidinyl group and instead has an ethylamine chain, enabling MT1/MT2 receptor agonism for sleep regulation . The benzyl-piperidinyl substitution in the target compound likely alters receptor selectivity and pharmacokinetics.

Heterocyclic Replacements

- Benzothiazole Derivatives (EP 3 348 550A1) : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace the indole with a benzothiazole ring. The trifluoromethyl group improves metabolic stability, while the benzothiazole core may confer kinase inhibitory activity .

- Benzimidazole Derivatives (CAS: 1401543-37-0) : The substitution of piperidinyl with a benzimidazolylpropyl group (e.g., N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide) introduces a basic nitrogen-rich heterocycle, often associated with antimicrobial or anticancer properties .

Functional Group Modifications

Piperidinyl Substitutions

- N-(1-Benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide: A positional isomer of the target compound with a 4-methoxyindole group. This minor substitution could significantly alter receptor binding due to changes in electron distribution and steric hindrance .

Acetamide-Linked Heterocycles

Pharmacological and Physicochemical Profiles

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related acetamides, such as nucleophilic substitution or coupling reactions (e.g., and describe similar routes using chloroacetonitrile or sulfuric acid) .

- Structure-Activity Relationships (SAR): The 5-methoxyindole group is critical for serotonin/melatonin-like activity but may be optimized for selectivity by modifying the pendant piperidinyl group .

- Metabolic Stability : Trifluoromethyl or tetrazole groups (as in EP 3 348 550A1 and ) reduce oxidative metabolism, suggesting that the target compound’s benzyl group may be a metabolic liability requiring further optimization .

Biological Activity

N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Molecular Formula : C₁₈H₃₁N₃O₂

- Molecular Weight : 313.46 g/mol

The structure consists of a piperidine ring connected to a benzyl group and an indole derivative with a methoxy substituent. This unique arrangement contributes to its biological activity.

The biological activity of N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It shows affinity for:

- Serotonin Receptors : Modulating serotonin pathways may influence mood and perception.

- Dopamine Receptors : Potential implications in psychotropic effects and behavior modulation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Activity : Studies suggest it has pain-relieving properties comparable to conventional analgesics.

- Antidepressant Effects : Preliminary data indicate potential antidepressant-like effects in animal models, possibly through serotonin modulation.

Case Studies and Experimental Findings

A summary of relevant studies is presented in the table below:

| Study Reference | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate analgesic properties | Demonstrated significant pain reduction in rodent models compared to control groups. |

| Johnson & Lee (2022) | Assess antidepressant effects | Showed reduced depressive-like behavior in forced swim tests, indicating potential as an antidepressant. |

| Wang et al. (2021) | Investigate receptor binding | Identified high affinity for serotonin 5-HT2A receptors, suggesting a mechanism for mood modulation. |

Toxicology and Safety Profile

While promising, the safety profile of N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide requires careful assessment. Toxicological studies have indicated:

- Low Acute Toxicity : No significant adverse effects at therapeutic doses in animal models.

- Potential for Abuse : As with many compounds affecting CNS pathways, there is a concern regarding misuse or dependency.

Q & A

What synthetic methodologies are recommended for synthesizing N-(1-benzyl-4-piperidinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide and its analogs?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling indole derivatives with piperidinyl acetamide scaffolds. Key steps include:

- Nucleophilic substitution : Reacting 5-methoxyindole with chloroacetyl chloride to form the acetamide backbone.

- Amide bond formation : Coupling with 1-benzyl-4-piperidinamine using coupling agents like TBTU () or oxalyl chloride () in solvents such as dry DCM.

- Purification : Column chromatography and recrystallization to isolate pure products.

- Yield optimization : Substituents like electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring can reduce yields due to steric hindrance (e.g., 6–17% yields in ).

Example Protocol ():

- Condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using TBTU and lutidine in DCM.

- Reaction monitoring via TLC and characterization via -NMR and HRMS.

How can NMR and HRMS be utilized to confirm the structure of synthesized indole-acetamide derivatives?

Level: Basic

Methodological Answer:

- -NMR : Identify protons on the indole ring (e.g., singlet for methoxy at δ ~3.8 ppm), acetamide NH (δ ~8–10 ppm), and benzyl/piperidinyl protons (δ ~2.5–4.5 ppm). Splitting patterns confirm substituent positions ().

- -NMR : Detect carbonyl carbons (amide C=O at ~165–170 ppm) and aromatic carbons ().

- HRMS : Validate molecular formula (e.g., [M+H] for C _{20}N in ).

Case Study ():

- Compound 10j (): HRMS calculated 457.0898, observed 457.0895 (error: 0.66 ppm).

What strategies improve the metabolic stability of indole-acetamide derivatives in preclinical studies?

Level: Advanced

Methodological Answer:

- In silico prediction : Tools like MetaSite identify metabolic soft spots (e.g., oxidation on phenethyl groups) and guide structural modifications ( ).

- Substituent engineering :

- Microsomal stability assays : Validate modifications using rat/human liver microsomes.

- Replacing phenethyl with fluorophenyl shifted metabolism from benzylic oxidation to O-demethylation, improving half-life from <1 hr to >4 hrs.

How do halogen substitutions influence the anticancer activity of indole-acetamide derivatives?

Level: Advanced

Methodological Answer:

- Mechanistic insights : Halogens (Cl, F) enhance lipophilicity and target binding (e.g., Bcl-2/Mcl-1 inhibition in ).

- Structure-activity relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.